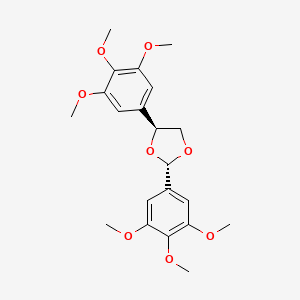
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is a compound known for its role as a platelet activating factor (PAF) receptor antagonist . This compound is characterized by its crystalline solid form and has a molecular formula of C21H26O8 . It is often used in biochemical research due to its ability to competitively antagonize PAF in various assays .
Métodos De Preparación
The synthesis of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves the reaction of appropriate trimethoxyphenyl derivatives with dioxolane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve scaling up these reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves its binding to the PAF receptor, thereby blocking the receptor’s interaction with PAF . This competitive antagonism prevents PAF from exerting its effects, which include the activation of polymorphonuclear leucocytes and monocytes . The molecular targets involved are primarily the PAF receptors on various cell types .
Comparación Con Compuestos Similares
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is unique due to its specific structure and high affinity for PAF receptors . Similar compounds include:
trans-2,5-diarylfurans: These compounds also act as PAF receptor antagonists but may have different binding affinities and specificities.
This compound’s uniqueness lies in its dual binding modes to the PAF receptor, which enhances its antagonistic properties .
Propiedades
Fórmula molecular |
C21H26O8 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2S,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m1/s1 |
Clave InChI |
DUAYHYGJMLZLCE-NQIIRXRSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


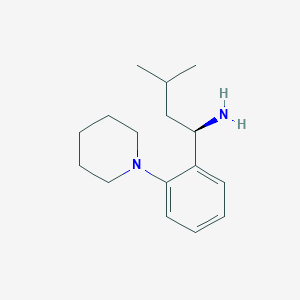
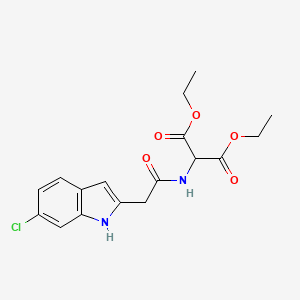
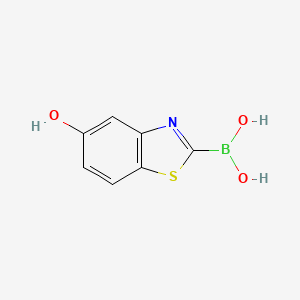
![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
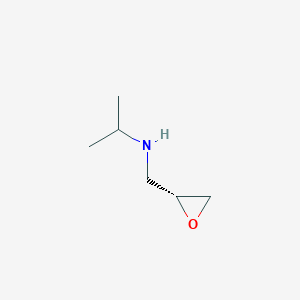
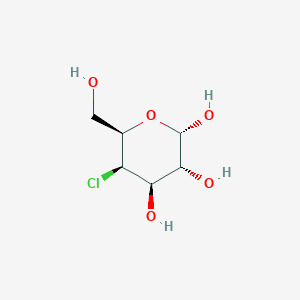
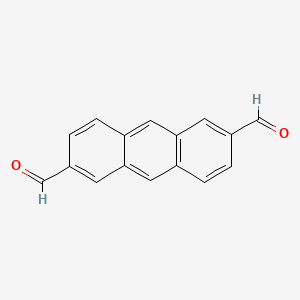
![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
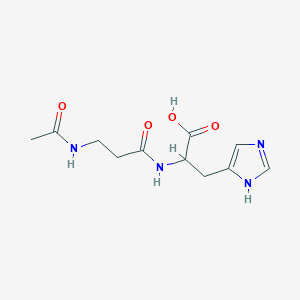
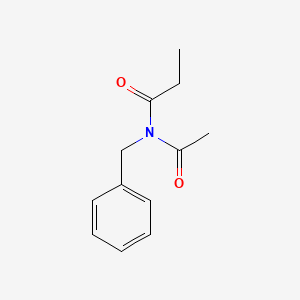
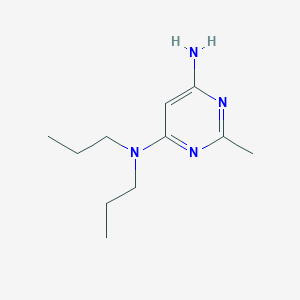
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
